molecular formula C22H23N5O3 B2703312 7-(3,4-dimethoxyphenyl)-5-methyl-N-(2-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 727391-36-8

7-(3,4-dimethoxyphenyl)-5-methyl-N-(2-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

Cat. No.: B2703312
CAS No.: 727391-36-8
M. Wt: 405.458
InChI Key: TUCAZVFZCGWDCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-(3,4-Dimethoxyphenyl)-5-methyl-N-(2-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a triazolo-pyrimidine derivative characterized by a fused heterocyclic core with a 3,4-dimethoxyphenyl substituent at position 7 and an N-(2-methylphenyl)carboxamide group at position 4.

Properties

IUPAC Name

7-(3,4-dimethoxyphenyl)-5-methyl-N-(2-methylphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N5O3/c1-13-7-5-6-8-16(13)26-21(28)19-14(2)25-22-23-12-24-27(22)20(19)15-9-10-17(29-3)18(11-15)30-4/h5-12,20H,1-4H3,(H,26,28)(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUCAZVFZCGWDCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2=C(NC3=NC=NN3C2C4=CC(=C(C=C4)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

The primary targets of the compound 7-(3,4-dimethoxyphenyl)-5-methyl-N-(2-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide are currently unknown. The compound is part of a collection of rare and unique chemicals provided to early discovery researchers

Biochemical Pathways

The compound is part of a collection of rare and unique chemicals provided to early discovery researchers, and its effects on biochemical pathways need to be investigated.

Result of Action

As the compound is part of a collection of rare and unique chemicals provided to early discovery researchers, further studies are required to describe these effects.

Biological Activity

7-(3,4-dimethoxyphenyl)-5-methyl-N-(2-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a synthetic compound belonging to the class of triazolopyrimidines. This compound has garnered interest due to its potential biological activities, particularly in the fields of anticancer and anti-inflammatory research. This article reviews the biological activity of this compound based on diverse sources and includes relevant data tables and case studies.

The molecular formula of the compound is C27H25N5O3C_{27}H_{25}N_5O_3 with a molecular weight of 467.53 g/mol. The compound features a complex structure that includes a triazole ring fused with a pyrimidine moiety.

Table 1: Chemical Characteristics

PropertyValue
Molecular FormulaC27H25N5O3
Molecular Weight467.53 g/mol
LogP4.564
Polar Surface Area75.129 Ų
Hydrogen Bond Acceptors6
Hydrogen Bond Donors2

Anticancer Activity

Recent studies have indicated that derivatives of triazolopyrimidine compounds exhibit significant anticancer properties. For instance, a study involving various triazolopyrimidine derivatives demonstrated moderate to high cytotoxicity against human colon carcinoma cell lines. The compounds were evaluated for their effect on cell viability using standard assays.

Case Study: Cytotoxicity Assay

In a cytotoxicity assay conducted with human colon carcinoma cells (HCT116), the following results were observed:

Compound IDConcentration (μg/mL)Cell Viability (%)
Compound A5018.17
Compound B5030.14
Compound C5027.54
Vinblastine (Standard)5025.00

These results indicate that while the tested compounds exhibited varying degrees of cytotoxicity, some were comparable to the standard drug vinblastine, highlighting their potential as anticancer agents .

Anti-inflammatory Activity

The anti-inflammatory properties of triazolopyrimidine derivatives have also been investigated. In vivo studies have shown that these compounds can inhibit pro-inflammatory cytokines and reduce edema in animal models.

Table 2: Anti-inflammatory Effects

Compound IDDosage (mg/kg)Inhibition of Edema (%)
Compound A1045
Compound B2060
Control (Vehicle)--

These findings suggest that the compound may modulate inflammatory pathways effectively, providing a basis for further exploration in therapeutic contexts .

The mechanism by which this compound exerts its biological effects is still under investigation. Preliminary studies suggest that it may interact with various cellular targets including:

  • G Protein-Coupled Receptors (GPCRs) : Compounds in this class often show activity at GPCRs which are crucial in mediating cellular responses.
  • Enzymatic Inhibition : Some derivatives have been shown to inhibit enzymes involved in inflammatory processes, such as cyclooxygenase (COX).

Comparison with Similar Compounds

Substituent Impact :

  • Electron-Donating Groups (e.g., methoxy, hydroxyl) : Improve solubility and stabilize charge-transfer interactions .
  • Aryl Diversity : 3,4-Dimethoxyphenyl vs. 3-hydroxyphenyl alters hydrogen-bonding capacity and metabolic stability .
  • Carboxamide Modifications : 2-Methylphenyl (lipophilic) vs. 4-methoxyphenyl (polar) affects membrane permeability .

Physicochemical and Spectroscopic Properties

Melting Points and Stability :

  • Compounds with electron-rich substituents (e.g., 3,4-dimethoxyphenyl) exhibit higher thermal stability due to resonance effects .
  • Example: 5-Methyl-2-methylthio-6-nitro-7-phenyl-4,7-dihydro-1,2,4-triazolo[1,5-a]pyrimidine (mp 273–276°C) .

Spectroscopic Data :

  • ¹H NMR : Aromatic protons in 3,4-dimethoxyphenyl appear as doublets at δ 6.8–7.1 ppm, while o-tolyl methyl groups resonate at δ 2.3–2.5 ppm .
  • HRMS : Carboxamide derivatives show accurate mass matches (e.g., [M+H]+ 442.1283 for compound 5t) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.